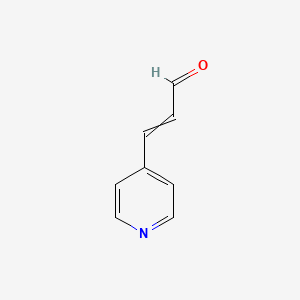

3-(pyridin-4-yl)prop-2-enal

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C8H7NO |

|---|---|

分子量 |

133.15 g/mol |

IUPAC 名称 |

3-pyridin-4-ylprop-2-enal |

InChI |

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H |

InChI 键 |

PEIRJCZXFPMXTI-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC=C1C=CC=O |

产品来源 |

United States |

Significance Within Organic Synthesis and Heterocyclic Chemistry

The significance of 3-(pyridin-4-yl)prop-2-enal (B3256174) in organic synthesis lies in its bifunctional nature, making it a valuable building block, particularly for the construction of novel heterocyclic compounds. researchgate.netbohrium.com The α,β-unsaturated system is a classic Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. smolecule.commasterorganicchemistry.comlibretexts.org

The general mechanism for a Michael addition involves the attack of a nucleophile at the β-carbon of the conjugated system. This reaction is a cornerstone in carbon-carbon bond formation. masterorganicchemistry.com For this compound, this reactivity allows for the introduction of various substituents, leading to diverse molecular scaffolds. Following the initial Michael addition, the resulting enolate intermediate can participate in subsequent intramolecular reactions, such as cyclizations, to form new ring systems. libretexts.org

Furthermore, the aldehyde group can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with binucleophiles (molecules with two nucleophilic centers). eurjchem.com These reactions are instrumental in synthesizing a variety of fused and non-fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. wikipedia.orgacs.orgambeed.com For instance, reactions with reagents like hydrazines, ureas, or amidines can lead to the formation of pyrazoles, pyrimidines, and other nitrogen-containing heterocycles. The versatility of this compound as a synthon is highlighted by its ability to participate in multicomponent reactions, where several starting materials combine in a single step to form complex products. mdpi.com

Below is a table summarizing some of the key reaction types involving α,β-unsaturated pyridyl aldehydes and related enones, demonstrating their utility in synthesis.

| Reaction Type | Reagent Class | Product Class | Significance |

| Michael Addition | Enolates, Amines, Thiols | Functionalized Pyridines | C-C and C-X bond formation masterorganicchemistry.comlibretexts.org |

| Cyclocondensation | Hydrazines, Amidines | Pyrazoles, Pyrimidines | Synthesis of N-heterocycles researchgate.net |

| Annulation Reactions | 1,3-Dicarbonyls | Dihydropyridones | Ring-forming reactions mdpi.com |

| Diels-Alder Reaction | Dienes | Substituted Cyclohexenes | C-C bond formation, stereocontrol wikipedia.org |

Historical Context and Evolution of Research on Pyridyl Enals

Condensation Reactions as Primary Synthetic Routes

Condensation reactions are a cornerstone for the synthesis of this compound, providing direct and efficient pathways to the target molecule.

Claisen-Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is a widely utilized method for forming α,β-unsaturated carbonyl compounds. wikipedia.org This reaction involves the cross-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound synthesis, pyridine-4-carboxaldehyde reacts with acetaldehyde.

The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521). wikipedia.org The mechanism involves the deprotonation of acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carboxaldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the stable, conjugated this compound. Variations of this reaction have been developed to improve yields and reaction conditions, including the use of different solvents and base systems. wikipedia.orgbamu.ac.in For instance, quantitative yields have been reported for Claisen-Schmidt reactions conducted in the absence of a solvent, using sodium hydroxide as the base. wikipedia.org

A study on pyridine-based chalcones, which are structurally related to this compound, demonstrated the synthesis of 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one through a one-pot Claisen-Schmidt condensation with yields ranging from 53.74% to 86.37%. researchgate.net

Table 1: Examples of Claisen-Schmidt Condensation for Pyridine-based Enones

| Reactant 1 | Reactant 2 | Catalyst/Base | Yield | Reference |

| Pyridine-2-carbaldehyde | 2,6-dihydroxy acetophenone | Base | - | bamu.ac.in |

| Pyridine carbaldehydes | Methoxyacetophenones | - | 53.74-86.37% | researchgate.net |

| Benzaldehydes | Acetone | Sodium Hydroxide | Quantitative | wikipedia.org |

| 2-Pyridinecarboxaldehyde | Acetaldehyde | Sodium Hydroxide | - |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another pivotal reaction for forming carbon-carbon double bonds. wikipedia.org It is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The active methylene compound must have electron-withdrawing groups that are strong enough to allow for deprotonation by a mild base. wikipedia.org

In the synthesis of derivatives related to this compound, pyridine-4-carboxaldehyde can be reacted with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate. acgpubs.orgsci-hub.se For example, the reaction of pyridine-4-carboxaldehyde with malononitrile, catalyzed by an agro-waste extract, produced 2-(pyridin-4-ylmethylene)malononitrile in 90% yield. acgpubs.org This reaction proceeds through a nucleophilic addition of the deprotonated active methylene compound to the carbonyl group, followed by dehydration. wikipedia.orgsci-hub.se The Doebner modification of this reaction uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org

Table 2: Knoevenagel Condensation of Pyridine-4-carboxaldehyde

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| Pyridine-4-carboxaldehyde | Malononitrile | Agro-waste extract | 2-(Pyridin-4-ylmethylene)malononitrile | 90% | acgpubs.org |

| Benzaldehyde | Malononitrile | Coordination Polymers | 2-Benzylidenemalononitrile | up to 100% | mdpi.com |

Multicomponent Reaction Strategies in Pyridyl Aldehyde Synthesis

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like substituted pyridines in a single step, reducing waste and improving atom economy. researchgate.net The Hantzsch pyridine synthesis is a classic example of an MCR, involving the condensation of an aldehyde, a β-keto ester (two equivalents), and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which can be subsequently oxidized to the aromatic pyridine. wikipedia.org This method has been adapted for green chemistry by using water as a solvent and employing direct aromatization with reagents like ferric chloride. wikipedia.org

Other MCRs for pyridine synthesis include one-pot reactions of aromatic aldehydes with ketones, malononitrile, and ammonium acetate, which can yield highly substituted pyridine derivatives. researchgate.netgrowingscience.com For instance, a one-pot reaction of an aldehyde, malononitrile, and thiophenol using a solid base catalyst has been shown to produce highly substituted pyridines in good to excellent yields. growingscience.com The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is another powerful MCR for synthesizing imidazo[1,2-a]pyridines from an aldehyde, an amidine, and an isocyanide. mdpi.com

Catalytic Approaches in Enal Formation

Catalysis plays a crucial role in the efficient and selective synthesis of enals, including this compound. Both organocatalytic and metal-catalyzed methods have been developed.

Organocatalytic Methods (e.g., N-Heterocyclic Carbene Catalysis)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. nih.gov In the context of enal synthesis, NHCs can activate α,β-unsaturated aldehydes in several ways. ntu.edu.sg For example, NHCs can catalyze the formation of silyl (B83357) enol ethers from enolizable ketones and silyl ketene (B1206846) acetals under mild, metal-free conditions. organic-chemistry.orgacs.org

NHC catalysis can also be employed in annulation reactions to construct complex heterocyclic systems. nih.gov The NHC catalyst can react with an enal to form a Breslow intermediate, which can then participate in cycloaddition reactions. nih.govntu.edu.sg For example, NHC-catalyzed [3+3] cycloadditions of α,β-unsaturated aldehydes with various partners have been used to synthesize chiral six-membered rings. rsc.org Chiral thiourea (B124793) derivatives have also been explored as organocatalysts in asymmetric aldol condensations and other C-C bond-forming reactions. mdpi.com

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in modern organic synthesis. nih.goveie.grchemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Heck, and Negishi reactions have been widely applied. eie.grchemie-brunschwig.ch These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. mdpi.comrsc.org

For the synthesis of this compound or related structures, a metal-catalyzed approach could involve the coupling of a pyridyl-containing organometallic reagent with a suitable three-carbon enal synthon, or vice versa. For example, a Heck reaction could couple a halopyridine with acrolein or a derivative. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comrsc.org The base used in these reactions can also play a significant role in determining the outcome and regioselectivity. researchgate.net Recent advances have also focused on the use of more earth-abundant and less toxic metals like iron in cross-coupling reactions. mdpi.com

Stereoselective Synthesis of Pyridyl Enal Scaffolds

The development of stereoselective methods for the synthesis of pyridyl enal scaffolds is a significant area of research, driven by the prevalence of chiral nitrogen-containing heterocycles in pharmaceuticals and natural products. mdpi.com Achieving control over the stereochemistry is crucial as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. mdpi.com Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of these structures, offering a metal-free alternative to traditional methods. nih.govnumberanalytics.com

Chiral pyrrolidine-based organocatalysts, such as those derived from proline and other amino acids, are frequently employed to activate substrates and guide the stereochemical outcome of a reaction. nih.gov These catalysts operate by forming chiral iminium ions or enamines as key intermediates. nih.govrsc.org For instance, the activation of α,β-unsaturated enals through the formation of an iminium ion with a chiral amine catalyst lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the substrate, making it more susceptible to nucleophilic attack. researchgate.net This strategy is central to many enantioselective transformations. mdpi.comresearchgate.net

One common approach involves the conjugate addition of nucleophiles to pyridyl-substituted enals. Asymmetric cooperative photoredox catalysis, for example, has been used for the functionalization of vinyl pyridines to produce γ-functionalized pyridines. mdpi.com This method combines photoredox catalysis with Brønsted acid organocatalysis to achieve high enantioselectivity. mdpi.com Similarly, organocatalytic enantioselective aza-Michael reactions have been developed to produce enantiopure pyrazolidines and pyrazolines from enals, demonstrating high regio- and stereoselectivities. researchgate.net

The asymmetric Stetter reaction, an intramolecular carbon-carbon bond-forming reaction, has also been applied to aldehydes to create cyclopentane-based keto esters with good diastereoselection. sci-hub.se Furthermore, cascade reactions, which combine multiple transformations in a single pot, have been utilized for the asymmetric synthesis of complex heterocyclic structures like tetrahydro-β-carbolines. mdpi.com These cascades often rely on a CPA-catalyzed (chiral phosphoric acid) sequential enamine isomerization/Pictet-Spengler reaction. mdpi.com

The table below summarizes selected stereoselective reactions used in the synthesis of chiral scaffolds related to pyridyl enals, highlighting the diversity of catalysts and reaction types.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Stereoselectivity | Ref |

| Aza-Michael/Hemiaminal Cascade | Organocatalytic | Enals and N,N'-disubstituted hydrazides | Pyrazolines/Pyrazolidinones | High regio- and stereoselectivity | researchgate.net |

| [4+1] Cycloaddition | Chiral Copper/Tol-BINAP | In situ derived azoalkenes and sulfur ylides | Dihydropyrazoles | Up to 97:3 er | researchgate.net |

| Transfer Hydrogenation | Chiral CPA / Hantzsch Ester | 2-Hydroxypyrimidines | 3,4-Dihydropyrimidin-2(1H)-ones | High chemoselectivity | mdpi.com |

| Reductive Amination | Chiral Phosphoric Acid / Hantzsch Ester | Aldehydes and Amines | Chiral Amines | High yields and ees | mdpi.com |

| Intramolecular Aldol Reaction | 10% aq. HCl | Keto-aldehyde | Bicyclic alcohol | High diastereoselectivity (>20:1) | mdpi.com |

| Reductive Amination | Sodium tri(2-ethylhexanoyloxy)borohydride | Bicyclic ketone | Bicyclic amine | High stereoselectivity (dr: 10:1) | mdpi.com |

er = enantiomeric ratio, ee = enantiomeric excess, dr = diastereomeric ratio, CPA = Chiral Phosphoric Acid

Green Chemistry Considerations in Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for chemical compounds, including heteroaromatic aldehydes like this compound. ijsr.inrsc.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org

A key focus of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. ijsr.in Knoevenagel condensations, a common method for synthesizing α,β-unsaturated compounds, have been successfully performed in aqueous media at room temperature, often without the need for a catalyst, resulting in excellent product yields. ijsr.in When catalysts are necessary, options compatible with aqueous conditions, such as Zn-Proline, have been used for direct aldol condensations, providing quantitative yields. ijsr.in The use of natural, biodegradable catalysts like lemon juice, combined with renewable energy sources such as concentrated solar radiation (CSR), represents a significant advancement in sustainable synthesis. rsc.orgresearchgate.netnih.gov This approach has been used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from heteroaromatic aldehydes, achieving product yields of up to 97% in just 10 minutes. researchgate.netnih.gov

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. beilstein-journals.org For example, the synthesis of imidazo[1,2-a]pyridines using a phosphotungstic acid (HPW) catalyst in ethanol (B145695) under microwave heating was completed in 30 minutes with high yields (up to 99%), using a low catalyst loading (2 mol %). beilstein-journals.org This method is noted for its broad scope, accommodating a wide range of aromatic and heteroaromatic aldehydes. beilstein-journals.org

The development of recyclable catalysts is also crucial for sustainable synthesis. ijsr.in Ionic liquids based on 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze Knoevenagel condensations in water, with the catalyst being recycled at least seven times without a noticeable decrease in activity. ijsr.in Similarly, photochemical and electrochemical methods are gaining attention as sustainable alternatives for organic synthesis, offering new pathways for constructing heterocycles like pyrroles from diverse precursors. rsc.org

Green chemistry metrics, such as the E-factor (Environmental factor) and mass intensity, are used to quantify the environmental impact of a synthetic process. beilstein-journals.org A lower E-factor indicates less waste generation. The HPW-catalyzed synthesis of imidazo[1,2-a]pyridines demonstrated a significantly lower E-factor and mass intensity compared to other methods, highlighting its environmental advantages. beilstein-journals.org

The table below compares different catalytic systems for reactions involving heteroaromatic aldehydes, focusing on green chemistry aspects.

| Catalyst System | Solvent | Energy Source | Reaction Time | Yield (%) | Green Aspects | Ref |

| None | Water | Room Temp | - | Excellent | Uncatalyzed, aqueous medium | ijsr.in |

| Lemon Juice | Ethanol | Solar Radiation | 10 min | up to 97% | Biodegradable catalyst, renewable energy | researchgate.netnih.gov |

| Phosphotungstic Acid (HPW) | Ethanol | Microwave (120 °C) | 30 min | up to 99% | Low catalyst loading, fast reaction, high yield | beilstein-journals.org |

| DABCO-based Ionic Liquid | Water | Room Temp | - | up to 100% | Recyclable catalyst, aqueous medium | ijsr.in |

Chemical Transformations and Reactivity of 3 Pyridin 4 Yl Prop 2 Enal

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The propenal group is a versatile functional handle, susceptible to a range of transformations including nucleophilic additions, oxidation, and reduction.

The α,β-unsaturated aldehyde system in 3-(pyridin-4-yl)prop-2-enal (B3256174) possesses two electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This allows for two modes of nucleophilic attack: 1,2-addition (direct addition) to the carbonyl group or 1,4-addition (conjugate or Michael addition) to the carbon-carbon double bond. libretexts.org The reaction pathway is largely determined by the nature of the nucleophile. libretexts.org

Soft nucleophiles, such as thiols, amines, and enolates, preferentially undergo conjugate addition. masterorganicchemistry.com For instance, the thia-Michael addition of a thiol to the β-carbon is a well-established transformation, often catalyzed by a weak base. researchgate.netresearchgate.netnih.gov This reaction proceeds via the formation of a thiolate anion, which then attacks the β-carbon to yield a stable thioether adduct. researchgate.net

Table 1: Representative Conjugate Addition Reactions

| Nucleophile (Michael Donor) | Product Type | Catalyst (Typical) |

|---|---|---|

| Thiol (R-SH) | 3-(Alkylthio)-3-(pyridin-4-yl)propanal | Weak base (e.g., Triethylamine) |

| Enolate | 5-Oxo-3-(pyridin-4-yl)alkanal derivative | Base (e.g., KOH) |

| Amine (R₂NH) | 3-(Dialkylamino)-3-(pyridin-4-yl)propanal | None or mild acid |

Hard nucleophiles, such as organolithium or Grignard reagents, tend to favor 1,2-addition directly at the carbonyl carbon. libretexts.org

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. A common method for synthesizing the resulting (E)-3-(pyridin-4-yl)acrylic acid involves a Knoevenagel-Doebner condensation. This reaction is typically performed by heating 4-pyridinecarboxaldehyde (B46228) with malonic acid in a pyridine (B92270) base, which also acts as the solvent. nih.gov The reaction proceeds via an initial condensation followed by decarboxylation to yield the α,β-unsaturated carboxylic acid. nih.gov

Table 2: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

| Reactants | Reagents/Conditions | Product |

|---|---|---|

| 4-Pyridinecarboxaldehyde, Malonic acid | Pyridine, Reflux | (E)-3-(pyridin-4-yl)acrylic acid |

The reduction of the α,β-unsaturated aldehyde can yield two primary products, depending on the reducing agent and reaction conditions.

Selective 1,2-Reduction: The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically results in the selective reduction of the aldehyde carbonyl group to a primary alcohol, preserving the carbon-carbon double bond. youtube.comyoutube.comkhanacademy.org This pathway yields the allylic alcohol, 3-(pyridin-4-yl)prop-2-en-1-ol.

Complete Reduction: Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ over Pd/C) can reduce both the aldehyde and the alkene functionality. youtube.com This complete reduction leads to the formation of the saturated alcohol, 3-(pyridin-4-yl)propan-1-ol.

Table 3: Reduction Products of this compound

| Reagent | Product | Type of Reduction |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 3-(pyridin-4-yl)prop-2-en-1-ol | 1,2-Reduction (Aldehyde to Alcohol) |

| Catalytic Hydrogenation (H₂/Pd-C) | 3-(pyridin-4-yl)propan-1-ol | 1,2- and 1,4-Reduction (Complete Saturation) |

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity towards substitution and functionalization. beilstein-journals.orgresearchgate.net

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution. beilstein-journals.org Such reactions, if they occur, require harsh conditions and typically direct incoming electrophiles to the C3 and C5 positions. The presence of the deactivating propenal group at the C4 position further reduces the ring's electron density, making electrophilic substitution even more challenging.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 (and C6) positions, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comstudy.comquimicaorganica.org For this compound, the C2 and C6 positions are activated towards attack by strong nucleophiles. This reactivity is enhanced if a good leaving group is present at one of these positions.

Given the difficulty of classical electrophilic substitution, modern C-H functionalization methods are often employed to modify the pyridine ring. rsc.orgnih.gov Radical-based reactions, such as the Minisci reaction, are particularly effective for functionalizing electron-deficient heterocycles. nih.gov

In a Minisci-type reaction, an alkyl radical (generated from a carboxylic acid with a silver nitrate (B79036) catalyst and an oxidant, for example) can attack the protonated pyridine ring. nih.gov For a 4-substituted pyridine like this compound, this attack would be directed primarily to the C2 and C6 positions. nih.gov This approach allows for the introduction of alkyl groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. nih.gov Other transition-metal-catalyzed C-H functionalization reactions can also provide routes to arylated, alkenylated, or alkylated pyridine derivatives. nih.gov

Cyclization Reactions for Novel Ring Systems

The inherent reactivity of this compound and analogous structures facilitates their use in cyclization reactions to generate novel and diverse ring systems. These reactions leverage the electrophilic nature of the β-carbon and the carbonyl carbon, as well as the dienophilic character of the conjugated double bond, to construct new carbocyclic and heterocyclic frameworks.

One key strategy involves multicomponent reactions (MCRs), where the pyridinyl propenal skeleton is assembled and immediately undergoes cyclization. For instance, in reactions analogous to the synthesis of 1H-pyrazolo[3,4-b]quinolines, a pyridinyl aldehyde can react with an aminopyrazole and a C-H acid like dimedone in a one-pot process to yield complex fused heterocyclic systems. mdpi.com

Another powerful approach is annulation, where a new ring is fused onto the existing pyridine structure. For example, N-pyridyl ureas can undergo cyclocondensation with anthranilic esters to form quinazoline-2,4-diones, demonstrating a method for building fused nitrogen-containing heterocycles. nih.gov While not directly starting with this compound, this highlights the utility of the pyridine moiety in guiding the formation of polycyclic systems.

Furthermore, the α,β-unsaturated system is an ideal candidate for cycloaddition reactions. Brønsted acid-catalyzed carbocyclization cascades can involve the intramolecular coupling of an alkyne, an iminium or oxocarbenium ion (which can be formed from the aldehyde), and an arene to create linear-fused heterocyclic rings. nih.gov This type of transformation allows for the rapid construction of molecular complexity from relatively simple precursors. The synthesis of pyridine-fused polycyclic amines has also been achieved through sequential strategies involving ring-closing metathesis followed by radical cyclization. researchgate.net

The table below summarizes representative cyclization reactions involving pyridinyl precursors to form novel ring systems.

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Ring System |

| Multicomponent Reaction | 5-Aminopyrazole, Pyridinyl aldehyde, Dimedone | L-proline (catalyst) | 1H-Pyrazolo[3,4-b]quinoline |

| Annulation/Cyclocondensation | N-pyridyl urea, Anthranilic ester | Heat | Quinazoline-2,4-dione |

| Carbocyclization Cascade | Alkenyl/Alkynyl Pyridine Derivative | Trifluoromethanesulfonic acid (TfOH) | Fused Piperidines/Oxazepanes |

| Radical Cyclization | Unsaturated Pyridinyl Amine | Radical Initiator (e.g., AIBN) | Fused Polycyclic Amines |

Tandem and Cascade Reaction Sequences

The conjugated structure of this compound is particularly amenable to tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These sequences are highly efficient, minimizing waste and operational complexity while rapidly building intricate molecular scaffolds.

A notable example is the multicomponent cascade synthesis of highly functionalized pyrroles. researchgate.net In this process, an α,β-unsaturated aldehyde like this compound reacts with a primary amine and nitroethane. The reaction proceeds through the initial formation of an imine, followed by a 1,4-addition of the nitroethane anion. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination to furnish the final tetrasubstituted pyrrole (B145914). This one-pot reaction forms several new bonds and a new heterocyclic ring with high atom economy. researchgate.net

Similarly, tandem annulation strategies involving 1,3-enynes have been developed to construct polysubstituted pyridine and pyrrole derivatives. nih.gov These reactions can involve a sequence of isomerization, cyclization, and aromatization steps to yield the final heterocyclic product. Lewis acid-mediated aza-annulation of related 2-en-4-ynyl azides provides an efficient route to disubstituted pyridines through a cascade process. nih.gov

Carbocyclization cascades catalyzed by Brønsted acids also represent a significant class of tandem reactions. nih.gov These processes can initiate with the condensation of an alcohol or sulfonamide with the aldehyde function of this compound to form an oxocarbenium or iminium ion. This is followed by an intramolecular cyclization involving the tethered π-nucleophile (e.g., an alkyne) and subsequent termination by an arene, leading to complex, linearly-fused heterocyclic systems in a single, diastereoselective transformation. nih.gov

The table below details examples of tandem and cascade reactions for synthesizing heterocyclic structures.

| Reaction Name | Key Substrates | Reagents/Conditions | Product Type |

| Pyrrole Synthesis | 2-Alkenal, Primary amine, Nitroethane | One-pot, heat or microwave | Tetrasubstituted Pyrrole |

| Aza-Annulation | 2-En-4-ynyl azide | Ag(I) salt, TFA | Disubstituted Pyridine |

| Prins Carbocyclization Cascade | Arenyne alcohol, Aldehyde | TfOH, Molecular Sieves | Fused Heterotricycles |

| Tandem Annulation | 1,3-Enyne, Nitrile, Reformatsky reagent | One-pot | Polysubstituted Pyridine |

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers multiple avenues for derivatization, allowing for systematic modification to explore structure-activity relationships or to fine-tune material properties. These strategies can target the aldehyde, the carbon-carbon double bond, or utilize the entire chalcone-like backbone for further elaboration.

A primary method for diversification occurs during its synthesis via the Claisen-Schmidt condensation. By varying the aldehyde (e.g., 4-pyridinecarboxaldehyde) and the enolizable carbonyl partner, a wide array of analogues with different substitution patterns on the carbon backbone can be generated. nih.gov

Post-synthesis, the aldehyde group is a prime site for modification. It can be oxidized to the corresponding (E)-3-(pyridin-4-yl)acrylic acid or reduced to 3-(pyridin-4-yl)prop-2-en-1-ol, providing access to different functional groups for further coupling or derivatization reactions.

Another key strategy is the derivatization of related chalcone (B49325) structures through esterification. For example, a hydroxyl-substituted analogue, 1-(4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one, undergoes Steglich esterification with carboxylic acids like 4-dodecyloxybenzoic acid in the presence of DCC and DMAP to form complex ester derivatives. semanticscholar.org This highlights how functional groups appended to the core structure can be used as handles for introducing new molecular fragments.

Furthermore, the conjugated system can undergo addition reactions. For instance, the reaction of 2-alkenals with primary amines and nitroethane in a cascade sequence leads to highly substituted pyrroles, which represents a profound structural modification of the initial backbone. researchgate.net This transformation converts the linear propenal structure into a five-membered aromatic heterocycle, demonstrating a powerful method for structural diversification. researchgate.net

The table below outlines key derivatization strategies for this compound and related structures.

| Strategy | Reactant(s) | Reagents | Product Class |

| Synthesis Variation | 4-Pyridinecarboxaldehyde, Ketone/Aldehyde | Base (e.g., KOH) | Chalcone Analogues |

| Esterification | Hydroxy-substituted Pyridinyl Chalcone, Carboxylic Acid | DCC, DMAP | Ester Derivatives |

| Cascade Cyclization | This compound, Amine, Nitroethane | Heat | Substituted Pyrroles |

| Oxidation | This compound | Oxidizing Agent | 3-(pyridin-4-yl)acrylic acid |

Mechanistic Investigations of Reactions Involving 3 Pyridin 4 Yl Prop 2 Enal

Proposed Reaction Pathways for Synthetic Transformations

The reactivity of 3-(pyridin-4-yl)prop-2-enal (B3256174) allows it to serve as a key building block in the synthesis of various heterocyclic and carbocyclic frameworks. Several reaction pathways have been proposed for its transformations, primarily centered around its function as a Michael acceptor and a dienophile.

Michael Addition Pathway: As a classic Michael acceptor, this compound can undergo 1,4-conjugate addition with a wide range of nucleophiles. The proposed mechanism begins with the attack of a nucleophile (Nu⁻) at the electron-deficient β-carbon. This step forms a resonance-stabilized enolate intermediate, which is then protonated, typically by the solvent or a mild acid during workup, to yield the final 1,4-adduct. This pathway is fundamental to carbon-carbon and carbon-heteroatom bond formation. Experimental and theoretical studies on similar systems, such as 3-(pyridin-3-yl)-propenoates, support this regioselectivity. mdpi.com

Diels-Alder [4+2] Cycloaddition Pathway: In the Diels-Alder reaction, this compound acts as an electron-deficient dienophile due to the electron-withdrawing nature of its aldehyde group. The proposed pathway is a concerted, pericyclic reaction where the 2π-electron system of the dienophile reacts with a 4π-electron system of a conjugated diene. wikipedia.org This cycloaddition is believed to proceed through a single, cyclic transition state, simultaneously forming two new carbon-carbon bonds and resulting in a six-membered ring. wikipedia.org This pathway is a powerful tool for constructing substituted cyclohexene (B86901) derivatives, which can be further functionalized.

Organocatalytic Cascade Reaction Pathways: Modern synthetic strategies often employ organocatalysis to activate substrates and initiate cascade reactions. For this compound, a common activation method involves its reaction with a chiral secondary amine catalyst to form an activated iminium ion intermediate. This intermediate lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity for subsequent nucleophilic attack. This activation can initiate complex domino reactions, such as a Diels-Alder/aza-Michael/aldol (B89426) condensation sequence, allowing for the rapid construction of complex polycyclic structures. researchgate.net Alternatively, phosphine (B1218219) catalysts can be used to generate zwitterionic intermediates that participate in [3+2] or [4+2] annulation reactions. mdpi.com

Elucidation of Key Intermediates and Transition States

Understanding the transient species formed during a reaction is key to explaining its outcome. For reactions involving this compound, several key intermediates and transition states have been proposed based on mechanistic studies of related compounds.

Enolate Intermediates: In the Michael addition pathway, the crucial intermediate is the resonance-stabilized enolate formed after the initial nucleophilic attack. The negative charge is delocalized across the oxygen atom and the α-carbon, which accounts for the stability of this intermediate and drives the reaction forward.

Cyclic Transition States: The Diels-Alder reaction is characterized by a highly ordered, cyclic transition state. wikipedia.org The geometry of this transition state dictates the stereochemistry of the final product. Two competing geometries, the endo and exo transition states, are possible. The endo transition state is often favored due to stabilizing secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing π-system of the diene. wikipedia.org In some nucleophilic additions, such as the addition of amines to related enyne systems, a five-membered ring transition state has been proposed where the amine hydrogen coordinates to the carbonyl oxygen, facilitating the nucleophilic attack at the α-carbon. mdpi.com

Iminium Ion and Zwitterionic Intermediates: In organocatalytic reactions, the formation of specific intermediates upon reaction with the catalyst is fundamental.

Iminium Ions: Formed from the condensation of the aldehyde with a secondary amine catalyst (e.g., proline), these intermediates are more reactive electrophiles than the parent aldehyde, facilitating conjugate additions.

Zwitterionic Intermediates: When phosphine catalysts are employed, they can add to the β-carbon of the α,β-unsaturated system to produce a zwitterionic intermediate. mdpi.com This species can act as a dipole in subsequent cycloaddition steps. mdpi.com

| Reaction Type | Key Intermediate / Transition State | Description |

| Michael Addition | Resonance-stabilized Enolate | Formed after nucleophilic attack at the β-carbon, with charge delocalized over oxygen and the α-carbon. |

| Diels-Alder | Cyclic Transition State (endo/exo) | A concerted, single transition state where bond formation and breaking occur simultaneously. The endo geometry is often preferred. wikipedia.org |

| Organocatalysis | Iminium Ion | Formed with secondary amine catalysts; a highly electrophilic intermediate that activates the substrate for nucleophilic attack. |

| Organocatalysis | Zwitterionic Intermediate | Formed with phosphine catalysts; acts as a dipole for subsequent cycloaddition reactions. mdpi.com |

Kinetic and Thermodynamic Aspects of Reactivity

In reactions with multiple competing pathways, the product distribution can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org This distinction is particularly relevant for this compound, which has multiple electrophilic sites.

A reaction is under kinetic control when it is run under conditions (typically low temperature) where the reverse reaction is negligible. pressbooks.pub In this scenario, the major product is the one that is formed fastest—the one with the lowest activation energy. wikipedia.orglibretexts.org Conversely, a reaction is under thermodynamic control when the conditions (typically higher temperature) allow for the reaction to be reversible. pressbooks.pub Under these equilibrating conditions, the product distribution reflects the thermodynamic stability of the products, and the most stable product will be the major one, regardless of its rate of formation. wikipedia.orgmasterorganicchemistry.com

For an α,β-unsaturated aldehyde like this compound, a nucleophile can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).

1,2-Addition (Kinetic Product): Attack at the carbonyl carbon is often faster, leading to the kinetic product. This pathway is typically favored at low temperatures.

1,4-Addition (Thermodynamic Product): The conjugate addition product is generally more stable due to the preservation of the high-energy carbonyl double bond. libretexts.orglibretexts.org This pathway is favored at higher temperatures where the initial 1,2-adduct can revert to the starting materials and eventually form the more stable 1,4-adduct. pressbooks.pub

Reaction Coordinate Diagram: Kinetic vs. Thermodynamic Control

R = Reactants (this compound + Nucleophile)

| Control Type | Reaction Conditions | Favored Product | Rationale |

| Kinetic | Low Temperature, Short Reaction Time | 1,2-Adduct | Forms faster (lower activation energy). The reaction is effectively irreversible. libretexts.orgpressbooks.pub |

| Thermodynamic | High Temperature, Long Reaction Time | 1,4-Adduct | More stable product. Reaction is reversible, allowing equilibrium to be reached. pressbooks.pubmasterorganicchemistry.com |

Stereochemical Control Mechanisms

Controlling the three-dimensional arrangement of atoms is a central goal in organic synthesis. For reactions involving this compound, several mechanisms can be exploited to control the stereochemical outcome.

Diastereoselectivity in Cycloadditions: In the Diels-Alder reaction, the relative orientation of the diene and dienophile in the transition state controls the diastereoselectivity. The "endo rule" predicts that the major product will arise from the endo transition state, where the electron-withdrawing group of the dienophile (the aldehyde group in this case) is oriented towards the π-system of the diene. wikipedia.org This orientation is favored by stabilizing secondary orbital interactions. wikipedia.org

Substrate and Reagent Control: The inherent structure of the reactants can direct the stereochemical outcome. In Michael additions, the steric bulk of the nucleophile or the substrate can influence which face of the molecule is attacked. For instance, studies on the addition of amines to related enyne systems have shown that the stereoisomeric ratio of the products is dependent on the type of amine used. mdpi.com Secondary amines, being more sterically hindered, can disfavor transition states that lead to certain stereoisomers, thus altering the product ratio. mdpi.com

Catalytic Enantioselective Control: The most powerful method for controlling stereochemistry is the use of chiral catalysts. In organocatalysis, a chiral secondary amine can react with this compound to form a chiral iminium ion. This creates a chiral environment that directs the nucleophile to attack one face of the molecule preferentially over the other, leading to one enantiomer in excess. Similarly, chiral Lewis acids or chiral phosphoric acids can coordinate to the substrate, creating a chiral pocket that shields one face from attack and dictates the stereochemical outcome of the reaction. mdpi.com

| Control Mechanism | Reaction Type | Description | Outcome |

| Endo Rule | Diels-Alder | Preference for the endo transition state due to secondary orbital overlap. wikipedia.org | Diastereoselectivity |

| Steric Hindrance | Michael Addition | The steric bulk of the nucleophile or substrate favors attack from the less hindered face. mdpi.com | Diastereoselectivity |

| Chiral Organocatalysis | Michael Addition, etc. | A chiral catalyst (e.g., proline) forms a chiral intermediate (e.g., iminium ion) that directs the approach of the nucleophile. | Enantioselectivity |

| Chiral Lewis Acid Catalysis | Various | A chiral Lewis acid coordinates to the aldehyde, creating an asymmetric environment and blocking one face from attack. | Enantioselectivity |

Applications of 3 Pyridin 4 Yl Prop 2 Enal As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Compounds

The electron-deficient nature of the α,β-unsaturated system in 3-(pyridin-4-yl)prop-2-enal (B3256174), coupled with the nucleophilic character of the pyridine (B92270) nitrogen, makes it an excellent substrate for the synthesis of a wide range of heterocyclic compounds.

Pyridine and Dihydropyridone Derivatives

The pyridine moiety within this compound can act as a foundational element for the construction of more complex pyridine-based structures. For instance, pyridyl chalcones, of which this compound is an analogue, can be utilized in the synthesis of pyridine-3-carbonitrile (B1148548) derivatives. This is typically achieved through a reaction with a suitable active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base. The reaction proceeds via a Michael addition followed by cyclization and aromatization to yield the substituted pyridine ring.

Furthermore, the aldehyde functionality of this compound makes it a suitable candidate for the synthesis of dihydropyridone derivatives through multicomponent reactions. A common strategy involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849), such as ammonium (B1175870) acetate. nih.gov This approach, known as the Hantzsch dihydropyridine (B1217469) synthesis, can be adapted to produce dihydropyridones by careful selection of the reaction partners and conditions. nih.govnih.gov

Fused Heterocyclic Systems (e.g., Chromenes, Pyrazoles, Indolizines, Benzothiazepines)

The reactivity of this compound extends to the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Chromenes: The synthesis of chromene derivatives can be achieved through multicomponent reactions involving salicylaldehydes, an active methylene compound, and a Michael acceptor. While direct examples utilizing this compound are not extensively documented, its structural similarity to other α,β-unsaturated aldehydes suggests its potential as a reactant in such transformations, leading to the formation of pyridyl-substituted chromenes.

Pyrazoles: A well-established method for the synthesis of pyrazoles involves the reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazine (B178648) derivatives. mdpi.comorganic-chemistry.orgdergipark.org.trnih.gov In this reaction, this compound would act as the chalcone component. The reaction typically proceeds through a Michael addition of the hydrazine to the enal, followed by an intramolecular cyclization and dehydration to afford the corresponding pyrazole (B372694) or pyrazoline derivative.

Indolizines: Indolizines are bicyclic aromatic compounds containing a nitrogen atom at the bridgehead. Their synthesis can often be achieved through the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes (dipolarophiles). acs.orgnih.govresearchgate.net The electron-withdrawing nature of the aldehyde group in this compound makes its double bond a suitable dipolarophile for this type of reaction, leading to the formation of indolizine (B1195054) scaffolds.

Benzothiazepines: The synthesis of 2,3-dihydro-1,5-benzothiazepines is commonly accomplished through the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds. nih.gov This reaction proceeds via a Michael addition of the thiol group to the double bond, followed by an intramolecular cyclization of the amino group with the carbonyl carbon. This compound, as a chalcone analogue, is an ideal substrate for this transformation, yielding pyridyl-substituted benzothiazepine (B8601423) derivatives.

Synthesis of Fused Heterocyclic Systems from this compound

| Heterocyclic System | General Reaction Type | Key Reactants with this compound |

|---|---|---|

| Chromenes | Multicomponent Reaction | Salicylaldehyde, Active Methylene Compound |

| Pyrazoles | Cyclocondensation | Hydrazine Derivatives |

| Indolizines | 1,3-Dipolar Cycloaddition | Pyridinium Ylides |

| Benzothiazepines | Michael Addition/Cyclization | 2-Aminothiophenol |

Role in the Synthesis of Advanced Organic Scaffolds

Beyond the construction of fundamental heterocyclic rings, this compound serves as a key starting material for the assembly of more complex and advanced organic scaffolds. Its multiple reaction sites allow for sequential or tandem reactions, leading to the rapid build-up of molecular complexity. For example, the initial formation of a heterocyclic ring, such as a pyridine or pyrazole, can be followed by further functionalization of the pyridine ring from the original this compound moiety or the newly formed ring. This iterative approach enables the synthesis of polycyclic and sterically demanding structures that are of interest in drug discovery and other areas of chemical biology.

Potential in Material Science Applications (e.g., Polymers, Catalysts)

The unique electronic and structural features of this compound also lend themselves to applications in material science.

Polymers: The presence of a polymerizable double bond in this compound makes it a potential monomer for the synthesis of novel polymers. Research on the polymerization of pyridine analogs of chalcone has demonstrated their ability to undergo polymerization reactions. acs.orgacs.org The resulting polymers, incorporating the pyridine moiety in the side chain, could exhibit interesting properties such as metal coordination, pH-responsiveness, and catalytic activity.

Catalysts: The pyridine nitrogen atom in this compound can act as a ligand to coordinate with metal ions. alliedacademies.orgresearchgate.net This property opens up the possibility of using this compound to synthesize novel metal complexes with potential catalytic applications. By carefully designing the coordination environment around the metal center, it may be possible to develop catalysts for a variety of organic transformations. The electronic properties of the pyridyl chalcone ligand can be tuned by modifying the substituents on the aromatic rings, thereby influencing the activity and selectivity of the resulting catalyst.

Advanced Spectroscopic Characterization Methodologies for 3 Pyridin 4 Yl Prop 2 Enal Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-(pyridin-4-yl)prop-2-enal (B3256174) derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments, the connectivity of protons and carbons can be unequivocally established.

In ¹H NMR spectra, the protons of the pyridine (B92270) ring typically appear as distinct doublets in the aromatic region. The α-protons (adjacent to the nitrogen) are the most deshielded, appearing at the highest chemical shift, while the β-protons resonate at a slightly lower chemical shift. The protons of the prop-2-enal moiety exhibit characteristic signals in the olefinic and aldehydic regions. The trans-configuration of the double bond, common in these derivatives, is confirmed by a large coupling constant (J) between the vinylic protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears at a significant downfield shift. The carbons of the pyridine ring and the double bond resonate in the aromatic and olefinic regions, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Scaffold Note: Data are illustrative and can vary based on solvent and specific derivative structure.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.7 (d) | ~193.5 |

| Vinylic (α to CHO) | ~6.8 (dd) | ~133.0 |

| Vinylic (β to CHO) | ~7.6 (d) | ~152.0 |

| Pyridine (α to N) | ~8.7 (d) | ~151.0 |

| Pyridine (β to N) | ~7.5 (d) | ~122.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental for identifying the functional groups present in this compound derivatives. These methods probe the vibrational modes of molecules, providing a characteristic fingerprint.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1680-1710 cm⁻¹. The C=C stretching vibration of the conjugated alkene appears around 1600-1640 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, are also prominent in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra, the C=C and aromatic ring stretching vibrations usually produce strong signals, aiding in the confirmation of the conjugated system.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1710 |

| Alkene (C=C) | Stretch | 1600 - 1640 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aldehydic) | Stretch | 2720 - 2820 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (133.05 g/mol ). uni.lu

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula. Electron ionization (EI) often leads to characteristic fragmentation. Common fragmentation pathways for this structure may include the loss of the formyl radical (-CHO), the loss of carbon monoxide (-CO), and cleavage of the propenal chain. The pyridine ring itself is relatively stable and often appears as a prominent fragment ion in the mass spectrum. nist.govsapub.org

Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₇NO)

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | C₈H₈NO⁺ | 134.0600 |

| [M+Na]⁺ | C₈H₇NNaO⁺ | 156.0420 |

| [M]⁺ | C₈H₇NO⁺ | 133.0528 |

| [M-CHO]⁺ | C₇H₆N⁺ | 104.0495 |

| [Pyridine]⁺ | C₅H₅N⁺ | 79.0422 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is indispensable for determining the absolute stereochemistry and conformation of molecules in a crystal lattice.

For derivatives of this compound, single-crystal X-ray diffraction can confirm the E (trans) configuration of the double bond and reveal the planarity of the conjugated system. Crystal structure analysis also elucidates packing arrangements and non-covalent interactions, such as hydrogen bonding or π–π stacking, which govern the supramolecular architecture. researchgate.net

Several crystal structures of closely related compounds have been reported, providing a basis for understanding the solid-state behavior of this class of molecules. For instance, the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid, a related derivative, has been solved, showing an almost planar structure with strong O—H⋯N interactions linking the molecules into chains. researchgate.net

Table 4: Representative Crystallographic Data for this compound Derivatives

| Compound | (E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one researchgate.net | (E)-3-(pyridin-4-yl)acrylic acid researchgate.net |

| Formula | C₂₄H₁₅NO | C₈H₇NO₂ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 10.3161(3) | 6.6279(15) |

| b (Å) | 5.53330(10) | 7.3272(12) |

| c (Å) | 29.2019(7) | 8.2308(15) |

| α (°) | 90 | 67.271(17) |

| β (°) | 97.341(1) | 83.403(17) |

| γ (°) | 90 | 73.006(17) |

| Volume (ų) | 1653.24(7) | 352.57(13) |

| Z | 4 | 2 |

Application of Hyphenated Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable derivatives. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification and quantification. mdpi.comchromatographyonline.com This method is highly sensitive and provides structural information from the mass spectra of the separated components.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a wider range of compounds, including those that are non-volatile or thermally labile. mdpi.comnih.gov By coupling high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a mass spectrometer, complex samples can be efficiently separated and analyzed. LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity, making it a powerful tool for trace-level analysis and metabolite identification in complex biological or environmental matrices. mdpi.comnih.gov

Computational and Theoretical Studies on 3 Pyridin 4 Yl Prop 2 Enal and Its Transformations

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic structure and reactivity of 3-(pyridin-4-yl)prop-2-enal (B3256174) and related pyridine-containing chalcones. royalsocietypublishing.orgmanipal.eduresearchgate.net DFT methods, such as B3LYP with appropriate basis sets (e.g., 6-31G or 6-311++G(d,p)), are commonly employed to optimize the ground-state molecular geometry and to calculate various electronic properties. royalsocietypublishing.orgresearchgate.net

For analogous pyridine-based chalcones, DFT calculations have been used to determine key electronic parameters that shed light on their reactivity. researchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found on electron-deficient regions, highlighting the centers for nucleophilic attack. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies and oscillator strengths of electronic transitions. manipal.edu For pyridine (B92270) carbonitrile derivatives of chalcones, TD-DFT has been used to identify the nature of these transitions, often characterized as π-π* and n-π* transitions. manipal.edu These calculations can be performed in both the gas phase and in different solvents to account for solvatochromic effects.

The following table summarizes typical electronic properties that can be calculated for a molecule like this compound using DFT, based on findings for similar compounds.

| Property | Description | Typical Calculated Values for Pyridine Chalcones |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 4.5 eV |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 eV |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.0 to 5.0 eV |

| Hardness (η) | (I - A) / 2 | 1.7 to 2.2 eV |

| Softness (S) | 1 / (2η) | 0.22 to 0.29 eV-1 |

Note: The values presented are illustrative and based on computational studies of various pyridine-containing chalcones. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the conformational dynamics and intermolecular interactions of molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its preferred shapes and how it interacts with its environment, such as solvent molecules or biological receptors.

In studies of related pyridine-containing chalcones, MD simulations have been employed to understand the stability of ligand-protein complexes. royalsocietypublishing.org These simulations can reveal the dynamic behavior of the molecule within a binding site, highlighting key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often monitored to assess the stability of the complex.

Conformational analysis of pyridine derivatives has also been performed using various computational tools that generate a set of low-energy conformers. This is crucial for understanding which three-dimensional structures are most likely to be present under given conditions and which conformer is biologically active. For this compound, the key conformational flexibility lies in the rotation around the single bonds connecting the pyridine ring, the propenal group, and the orientation of the carbonyl group.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving molecules like this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

The synthesis of pyridines and chalcones, such as the Claisen-Schmidt condensation and the Kröhnke pyridine synthesis, involves several mechanistic steps including enolate formation, Michael addition, cyclization, and dehydration. wikipedia.org Computational studies on the Claisen-Schmidt reaction have provided insights into the reaction mechanism, including the role of catalysts and solvents.

For this compound, which is an α,β-unsaturated carbonyl compound, several reactions are of interest for computational investigation:

Nucleophilic addition to the carbonyl carbon: This is a common reaction for aldehydes.

1,4-Conjugate (Michael) addition: The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic and susceptible to attack by nucleophiles.

Reactions involving the pyridine nitrogen: The nitrogen atom can act as a nucleophile or a base.

Cycloaddition reactions: The double bond can participate in cycloaddition reactions.

DFT calculations can model the energetics of these pathways, helping to predict the most favorable reaction products under different conditions. For instance, a study on the nucleophilic substitution of pyridine at an unsaturated carbon center provided a detailed mechanistic understanding of such reactions. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data for structure validation and spectral assignment.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. cdnsciencepub.com These calculated spectra are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. For pyridine and its derivatives, theoretical predictions of vibrational spectra have been shown to be in good agreement with experimental results. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (1H and 13C) of organic molecules. youtube.com The calculated chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

UV-Visible Spectroscopy: As mentioned in section 7.1, TD-DFT is the method of choice for predicting electronic absorption spectra. manipal.edu The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to understand the electronic transitions responsible for the observed absorption bands.

The following table illustrates the comparison between experimental and computationally predicted spectroscopic data for a pyridine-containing chalcone (B49325), demonstrating the accuracy of these theoretical methods.

| Spectroscopic Data | Experimental Value | Calculated Value (Method) |

| IR: C=O stretch (cm-1) | ~1642 | ~1650 (DFT/B3LYP/6-31G) |

| 1H NMR: Olefinic protons (ppm) | 7.84, 8.09 | 7.9-8.2 (GIAO-DFT) |

| 13C NMR: Carbonyl carbon (ppm) | ~188 | ~190 (GIAO-DFT) |

| UV-Vis: λmax (nm) | ~320-380 | ~330-390 (TD-DFT) |

Note: The experimental and calculated values are for illustrative purposes and are based on data for various pyridine chalcones. royalsocietypublishing.orgmanipal.edu

Theoretical Insights into Structure-Reactivity Relationships

Theoretical calculations provide a quantitative basis for understanding structure-activity and structure-property relationships (QSAR/QSPR). mdpi.com By calculating various molecular descriptors, it is possible to build models that correlate the chemical structure with observed properties like biological activity or chemical reactivity.

For this compound, several theoretical descriptors can be used to rationalize its reactivity:

Frontier Molecular Orbitals (FMOs): The energy and spatial distribution of the HOMO and LUMO are fundamental to understanding reactivity. The shape of the LUMO can indicate the preferred sites for nucleophilic attack in reactions like Michael addition.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring are expected to be regions of negative potential, while the carbonyl carbon and the β-carbon of the double bond would be areas of positive potential, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. This can reveal the extent of electron delocalization in the conjugated system and its influence on the molecule's stability and reactivity.

These theoretical insights are crucial in the rational design of new molecules with desired properties, for example, by modifying the structure of this compound to tune its electronic properties and reactivity for specific applications.

Future Research Trajectories for 3 Pyridin 4 Yl Prop 2 Enal Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship necessitates the development of green and sustainable synthetic methods. unife.it For pyridine (B92270) derivatives like 3-(pyridin-4-yl)prop-2-enal (B3256174), this involves moving away from hazardous reagents and energy-intensive processes. nih.gov Future research will likely concentrate on several key areas:

Catalyst-Driven Processes: The use of green catalysts is a cornerstone of sustainable chemistry. nih.govrasayanjournal.co.in Research into heterogeneous catalysts, such as zeolites, could offer pathways that are both efficient and recyclable. For instance, the thermo-catalytic conversion of biomass-derived glycerol and ammonia (B1221849) over zeolite catalysts has been shown to produce pyridines, a method that could be adapted for specific derivatives.

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are emerging as powerful tools in green chemistry. rasayanjournal.co.inmdpi.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.com Applying these to the synthesis of this compound could lead to more efficient and environmentally benign production protocols.

Eco-Friendly Reaction Media: The replacement of volatile and toxic organic solvents is a critical goal. mdpi.com Research into using water, supercritical fluids, or ionic liquids as reaction media for pyridine synthesis is an active area. rasayanjournal.co.in Furthermore, solvent-free or mechanochemical grinding procedures represent an even more sustainable approach by minimizing waste entirely. mdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, thus saving time, resources, and reducing waste. rasayanjournal.co.in Designing novel MCRs that incorporate the this compound scaffold or lead to its formation from simple precursors is a promising avenue for future exploration. nih.gov

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Green Catalysts | Higher yields, easier product separation, catalyst recyclability. nih.govrasayanjournal.co.in |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption, increased efficiency. rasayanjournal.co.inmdpi.com |

| Solvent-Free Synthesis | Minimal waste generation, reduced environmental impact. mdpi.com |

| Multicomponent Reactions | Increased atom economy, simplified procedures, reduced waste. rasayanjournal.co.in |

Development of Highly Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry where enantiomers can have vastly different biological activities. For this compound, an achiral molecule, future research will focus on its use as a prochiral substrate in asymmetric reactions to create complex, stereochemically rich products.

Key research directions include:

Organocatalysis: Asymmetric organocatalysis has revolutionized the synthesis of chiral compounds. The α,β-unsaturated aldehyde moiety in this compound is an ideal handle for various organocatalytic transformations, such as Michael additions, cycloadditions, and aldol (B89426) reactions. For example, N-heterocyclic carbene (NHC) catalysis has been successfully used in the asymmetric [3+3] annulation of enals to produce chiral pyridinones with excellent enantioselectivity. Applying similar strategies to this compound could unlock pathways to novel chiral heterocyclic systems.

Transition-Metal Catalysis: Chiral transition-metal complexes are powerful tools for asymmetric synthesis. mdpi.com Developing catalytic systems (e.g., based on iridium, rhodium, or palladium) for the asymmetric hydrogenation, transfer hydrogenation, or other transformations of the carbon-carbon double bond in this compound would provide direct access to valuable chiral building blocks. mdpi.com

Cascade Reactions: Designing asymmetric cascade reactions that utilize this compound as a starting material can rapidly build molecular complexity. researchgate.net An organocatalytic cascade involving an initial aza-Michael addition followed by an aldol cyclization, for instance, could generate multiple stereocenters in a single, highly controlled operation.

| Asymmetric Method | Potential Application to this compound | Resulting Chiral Structures |

| NHC Catalysis | [3+3] Annulation with a suitable partner. | Chiral pyridinones, dihydropyridines. |

| Asymmetric Hydrogenation | Reduction of the C=C double bond. mdpi.com | Chiral 3-(pyridin-4-yl)propanal. |

| Aza-Michael/Aldol Cascade | Reaction with amines and subsequent cyclization. researchgate.net | Chiral functionalized piperidines. |

Expansion of Applications in Complex Molecule Synthesis and Materials Science

The inherent reactivity of the α,β-unsaturated aldehyde and the coordinating ability of the pyridine ring make this compound a valuable synthon for diverse applications.

Complex Molecule Synthesis: Pyridine scaffolds are integral to a vast number of natural products and pharmaceuticals. nih.govresearchgate.net The compound can serve as a key intermediate in the total synthesis of complex alkaloids and other biologically active molecules. Its conjugated system allows for participation in various cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic frameworks. researchgate.net

Materials Science: The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. This property makes this compound and its derivatives attractive building blocks for supramolecular chemistry and materials science. chim.it Future work could focus on its incorporation into:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The related compound, (E)-3-(pyridin-4-yl)acrylic acid, is recognized for its utility in constructing coordination polymers. researchgate.net Similarly, this compound could be used to create novel MOFs with potential applications in gas storage, separation, or catalysis.

Functional Polymers: The aldehyde group and the double bond can be readily functionalized or polymerized. This could lead to the development of novel polymers with unique optical, electronic, or responsive properties for use in sensors, light-emitting devices, or smart materials.

Organic Electronics: Pyridine-containing compounds are widely used in organic electronics. chim.it The extended π-system of this compound suggests potential for its use as a component in organic light-emitting diodes (OLEDs) or other electronic devices, especially when incorporated into larger, more complex conjugated systems. researchgate.net

Advanced Computational Design for Directed Synthesis and Reactivity

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of molecules and catalysts.

Future applications in the context of this compound chemistry include:

Reaction Pathway Modeling: Density Functional Theory (DFT) and other computational methods can be used to model potential synthetic routes, calculate transition state energies, and predict product distributions. This can guide experimental efforts by identifying the most promising reaction conditions and catalysts, saving significant time and resources.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for asymmetric transformations involving this compound. By modeling the interaction between the substrate and various chiral catalysts, researchers can predict which catalysts are most likely to provide high levels of enantioselectivity and diastereoselectivity.

Prediction of Material Properties: For applications in materials science, computational methods can predict the structural, electronic, and optical properties of polymers or MOFs derived from this compound. For example, Hirshfeld surface analysis can be used to understand and predict the supramolecular interactions that govern crystal packing and material properties. researchgate.net This predictive capability allows for the in-silico design of materials with desired functionalities before undertaking their synthesis.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(pyridin-4-yl)prop-2-enal, and what are their comparative advantages?

- Methodology : The compound can be synthesized via aldol condensation between pyridine-4-carboxaldehyde and acetaldehyde derivatives. A catalytic approach using Fe₂O₃@SiO₂/In₂O₃ (as demonstrated for similar α,β-unsaturated aldehydes) enhances reaction efficiency by promoting regioselectivity and reducing side reactions like polymerization . For stereochemical control, solvent polarity and temperature optimization are critical. Ethanol/water mixtures at 60–70°C often yield higher (E)-isomer purity. Comparative studies show that catalytic methods improve yields (70–85%) over conventional thermal routes (50–60%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- NMR : In CDCl₃ or DMSO-d₆, the α,β-unsaturated aldehyde proton (H-C=O) appears as a doublet at δ 9.5–10.0 ppm (¹H NMR), coupled with the β-vinylic proton (δ 6.5–7.5 ppm). Pyridin-4-yl protons show distinct splitting patterns: para-substituted pyridine rings exhibit two doublets (δ 8.5–8.7 ppm) for H-2/H-6 and H-3/H-5 .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (conjugated C=C) confirm the enal structure. Pyridine ring vibrations appear at ~1580 cm⁻¹ (C=N stretching).

- MS : Electron ionization (EI-MS) typically shows a molecular ion peak [M⁺] at m/z 147 (C₈H₇NO), with fragmentation pathways including loss of CO (m/z 119) and pyridyl radical (m/z 78) .

Q. What crystallographic strategies are recommended for determining the molecular structure of this compound?

- Single-crystal X-ray diffraction using SHELXL (v.2018+) is the gold standard. Key steps include:

- Crystal Growth : Slow evaporation of ethyl acetate/hexane mixtures yields diffraction-quality crystals.

- Refinement : Use anisotropic displacement parameters for non-H atoms. The aldehyde oxygen and pyridine nitrogen require careful treatment due to potential disorder.

- Validation : Apply the IUCr-checkCIF tool to ensure structural integrity, focusing on R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound derivatives?

- Troubleshooting : Low yields often stem from competing side reactions (e.g., aldol adduct polymerization). Mitigation strategies include:

- Catalytic Additives : Use 5 mol% p-toluenesulfonic acid (PTSA) to suppress polymerization.

- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of the aldehyde group.

- Microwave-Assisted Synthesis : Shorten reaction times (10–15 min vs. 6–8 hrs thermal) while maintaining yields >75% .

Q. What catalytic systems show promise in facilitating [4+2] cycloaddition reactions with this compound?

- Heterogeneous Catalysis : Fe₂O₃@SiO₂/In₂O³ composites enable regioselective Diels-Alder reactions with dienes (e.g., anthracene), achieving >90% conversion at 80°C. The Lewis acid sites (In³⁺) activate the enal’s carbonyl group, while the SiO₂ matrix stabilizes transition states .

- Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) induce asymmetric cycloadditions, yielding chiral bicyclic adducts with up to 95% enantiomeric excess (ee) .